1,2,4,5-Tetroxane, 3,3,6,6-tetraphenyl-

Description

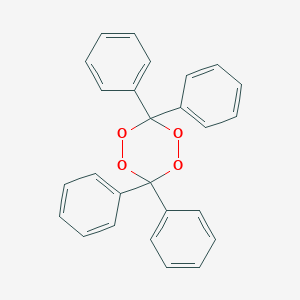

1,2,4,5-Tetroxane derivatives are cyclic diperoxides characterized by a six-membered ring containing two peroxide (-O-O-) linkages. The compound 3,3,6,6-tetraphenyl-1,2,4,5-tetroxane (hereafter referred to as TPTO) is distinguished by four phenyl substituents at the 3,3,6,6-positions. This substitution pattern introduces significant steric and electronic effects, influencing its stability, reactivity, and conformational preferences compared to simpler analogues like 3,3,6,6-tetramethyl-1,2,4,5-tetroxane (ACDP) or 3,6-diphenyl-1,2,4,5-tetroxane (DPTO) . While TPTO's direct applications remain understudied, its structural and electronic properties are critical for understanding the broader class of tetroxanes, which exhibit herbicidal, antimalarial, and radical-initiation activities .

Properties

CAS No. |

16204-36-7 |

|---|---|

Molecular Formula |

C26H20O4 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

3,3,6,6-tetraphenyl-1,2,4,5-tetraoxane |

InChI |

InChI=1S/C26H20O4/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)27-29-26(30-28-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |

InChI Key |

BZAAWANTNVAKPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2(OOC(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1=CC=C(C=C1)C2(OOC(OO2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

1,2,4,5-Tetroxane serves as an important intermediate in organic synthesis. Its reactivity facilitates the formation of complex organic molecules through various chemical reactions. The compound is particularly useful in the preparation of other tetroxanes and related heterocycles due to its ability to undergo ring-opening reactions and serve as a precursor to more complex structures .

Biochemical Research

The compound has been utilized in biochemical research to study enzyme-catalyzed reactions and the synthesis of biologically active molecules. Its electrophilic properties make it a valuable reagent for modifying biomolecules, which can aid in understanding enzyme mechanisms and developing new therapeutic agents .

Diagnostic Applications

Recent studies have highlighted the potential of 1,2,4,5-tetroxane in non-invasive diagnostic methods. It has been identified as a volatile organic compound (VOC) that can be used as a biomarker for certain diseases, including cancer. Breath analysis techniques employing this compound can help detect specific VOCs associated with pathological conditions .

Case Study: Cancer Detection

A notable application involves its use in breath analysis for lung cancer detection. Research demonstrated that breath samples containing specific VOCs could accurately differentiate between patients with lung cancer and healthy controls. The sensitivity and specificity of these methods suggest a promising avenue for early cancer diagnosis .

Environmental Monitoring

The compound's properties also lend themselves to environmental monitoring applications. It can be used in gas chromatography-mass spectrometry (GC-MS) techniques to analyze air quality and detect pollutants. As a marker for certain environmental contaminants, it can help assess exposure levels in various settings .

Pharmaceutical Development

In pharmaceutical chemistry, 1,2,4,5-tetroxane is explored for its potential role in drug formulation and delivery systems. Its structural characteristics may contribute to the development of novel therapeutics with enhanced efficacy and reduced side effects .

Data Table: Summary of Applications

Comparison with Similar Compounds

Table 1: Conformational Energy Differences in Tetroxanes

| Compound | Lowest-Energy Conformation | Energy Barrier (kcal/mol) | Key Substituent Effect |

|---|---|---|---|

| 1,2,4,5-Tetroxane | Chair | 9 (vs. twist) | Minimal steric effects |

| ACDP | Chair | 50 (vs. planar) | Methyl steric hindrance |

| DPTO | Planar-equatorial | 12 (vs. axial) | Phenyl equatorial alignment |

| TPTO (predicted) | Rigid planar | >50 (estimated) | Severe phenyl crowding |

Thermal Decomposition Kinetics

Activation Parameters

- ACDP: Decomposes via a coordination mechanism in the presence of Fe³⁺, with ΔH‡ = 10.96 kcal/mol and ΔS‡ = -34.4 cal/mol·K . In solvents like 2-methoxyethanol, its unimolecular decomposition follows first-order kinetics (ΔH‡ = 30.52 kcal/mol) .

- DPTO :

Decomposition in chlorobenzene shows ΔH‡ = 30.52 kcal/mol and ΔS‡ = -6.38 cal/mol·K, proceeding via homolytic O-O bond cleavage to form radical intermediates . - TPTO: No direct kinetic data exist, but its decomposition is hypothesized to require higher activation energy due to stabilization from aromatic π-systems and steric protection of peroxide bonds.

Table 2: Thermal Deactivation Parameters

| Compound | Solvent/Conditions | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Mechanism |

|---|---|---|---|---|

| ACDP | Fe³⁺-catalyzed | 10.96 ± 0.8 | -34.4 ± 0.6 | Coordination Lewis acid |

| ACDP | 2-Methoxyethanol | 30.52 ± 0.3 | -6.38 ± 0.6 | Unimolecular homolytic |

| DPTO | Chlorobenzene | 30.52 ± 0.3 | -6.38 ± 0.6 | Radical intermediates |

| TPTO | (Predicted) | >35 | N/A | Steric inhibition |

Thermodynamic Properties

Enthalpy of Formation

Preparation Methods

Reaction Mechanism and Optimization

The mechanism begins with protonation of the carbonyl oxygen of the ketone, enhancing its electrophilicity for nucleophilic attack by hydrogen peroxide. This step generates a hydroperoxy carbocation intermediate, which reacts with a second equivalent of hydrogen peroxide to form the geminal dihydroperoxide. Intramolecular cyclization, facilitated by acid catalysts like sulfuric acid (H₂SO₄) or triflic acid (HOTf), yields the tetroxane ring.

Key variables influencing yield include:

-

Catalyst concentration : Higher acid concentrations (e.g., 1–3 equiv of H₂SO₄) accelerate cyclization but risk side reactions such as hexaoxonane formation.

-

Temperature : Reactions are typically conducted at 0–25°C to favor kinetic control over tetraoxane formation rather than thermodynamically stable byproducts.

-

Solvent polarity : Polar aprotic solvents like trifluoroethanol enhance intermediate stability, achieving yields up to 51% for analogous tetraoxanes.

Lewis Acid-Catalyzed Methods

Lewis acids offer an alternative to Brønsted acids by activating carbonyl groups through coordination rather than protonation. Bismuth triflate (Bi(OTf)₃) and molybdenum trioxide (MoO₃) have emerged as efficient catalysts for tetraoxane synthesis, particularly for sterically hindered substrates like 3,3,6,6-tetraphenyl derivatives.

Molybdenum Trioxide (MoO₃)-Mediated Synthesis

A recent advancement involves MoO₃-catalyzed reactions, which enable one-pot synthesis under milder conditions. In a representative procedure:

-

Substrate preparation : A solution of 3,3,6,6-tetraphenyl-1,5-pentanedione (1.0 equiv) in trifluoroethanol is treated with 30% H₂O₂ (2.0 equiv).

-

Catalyst activation : MoO₃ (1 mol%) and HBF₄·Et₂O (2.0 equiv) are added to generate a reactive peroxo-molybdenum complex.

-

Cyclization : The mixture is stirred at 25°C for 1–2 hours, yielding the tetroxane after purification by cold methanol washing.

This method achieves a 47% isolated yield, with the catalyst’s oxophilicity facilitating peroxide bond formation while minimizing side reactions.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficacy of different approaches for synthesizing 3,3,6,6-tetraphenyl-1,2,4,5-tetroxane:

| Method | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Acid-catalyzed | H₂SO₄ | 0°C, trifluoroethanol | 38–45 | |

| Lewis acid-catalyzed | Bi(OTf)₃ | 25°C, CH₂Cl₂ | 42 | |

| MoO₃-mediated | MoO₃/HBF₄·Et₂O | 25°C, trifluoroethanol | 47 |

The MoO₃ method demonstrates superior yields and operational simplicity, though H₂SO₄ remains cost-effective for large-scale applications.

Mechanistic Insights and Side Reactions

Competing pathways in tetraoxane synthesis often lead to hexaoxonanes or polymeric peroxides. Hexaoxonane formation is favored under kinetic control at low temperatures (−10°C), whereas tetraoxanes dominate at higher temperatures (25°C) . This dichotomy arises from the relative activation energies of six-membered versus eight-membered transition states during cyclization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.